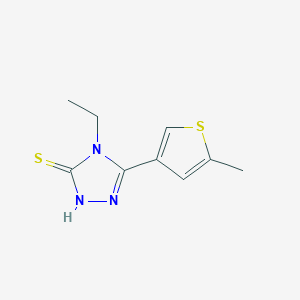![molecular formula C17H18O3 B455574 4-[(4-Isopropylphenoxy)methyl]benzoic acid CAS No. 149288-64-2](/img/structure/B455574.png)
4-[(4-Isopropylphenoxy)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-isopropylbenzoic acid involves the use of 4-isopropylbenzyl alcohol, which is subjected to ultrasonic irradiation at 40 KHz/30 W/70 °C for 30 minutes .Molecular Structure Analysis
The molecular structure of 4-[(4-Isopropylphenoxy)methyl]benzoic acid consists of a benzoic acid core with an isopropylphenoxy methyl group attached to the fourth carbon of the benzene ring.Scientific Research Applications
Summary of the Application
m-Aryloxy phenols, including “4-[(4-Isopropylphenoxy)methyl]benzoic acid”, are used in the production of plastics, adhesives, and coatings . They improve these materials’ thermal stability and flame resistance .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the type of plastic, adhesive, or coating being produced. Typically, the m-aryloxy phenol would be mixed with the other ingredients under controlled conditions to form the final product .
Results or Outcomes
The use of m-aryloxy phenols in these materials results in improved thermal stability and flame resistance .
2. Antimicrobial Agents
Summary of the Application
Salicylanilide esters with 4-(trifluoromethyl)benzoic acid, a related compound to “4-[(4-Isopropylphenoxy)methyl]benzoic acid”, have been studied for their potential as antimycotic agents .
Methods of Application or Experimental Procedures
These compounds were synthesized and then assayed in vitro against eight fungal strains .
3. Acidity of Substituted Benzoic Acids
Summary of the Application
“4-[(4-Isopropylphenoxy)methyl]benzoic acid” is a type of substituted benzoic acid. The acidity of substituted benzoic acids is an important property in organic chemistry . The presence of electron-withdrawing groups can stabilize the conjugate base of benzoic acid, making the acid more acidic .
Methods of Application or Experimental Procedures
The acidity of substituted benzoic acids can be determined using various methods, such as titration or spectrophotometric methods .
Results or Outcomes
The results would depend on the specific experimental conditions and the presence of other substituents on the benzoic acid molecule .
4. Chemical Synthesis
Summary of the Application
“4-[(4-Isopropylphenoxy)methyl]benzoic acid” can be used in chemical synthesis . It can serve as a starting material or intermediate in the synthesis of other chemicals .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the type of chemical synthesis being performed .
Results or Outcomes
The results would depend on the specific reactions involved in the chemical synthesis .
5. Use in the Production of Pharmaceuticals
Summary of the Application
“4-[(4-Isopropylphenoxy)methyl]benzoic acid” can be used in the production of pharmaceuticals . It can serve as a starting material or intermediate in the synthesis of drugs .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the type of drug being synthesized .
Results or Outcomes
The results would depend on the specific reactions involved in the drug synthesis .
6. Use in the Production of Dyes
Summary of the Application
“4-[(4-Isopropylphenoxy)methyl]benzoic acid” can be used in the production of dyes . It can serve as a starting material or intermediate in the synthesis of dyes .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the type of dye being synthesized .
Results or Outcomes
The results would depend on the specific reactions involved in the dye synthesis .
Safety And Hazards
4-[(4-Isopropylphenoxy)methyl]benzoic acid should be handled with care. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation .
properties
IUPAC Name |
4-[(4-propan-2-ylphenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12(2)14-7-9-16(10-8-14)20-11-13-3-5-15(6-4-13)17(18)19/h3-10,12H,11H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPPQRKAQFRNEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Isopropylphenoxy)methyl]benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B455491.png)
![3-[(4-bromophenoxy)methyl]-4-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B455492.png)
![5-(4-isopropylphenyl)-2-{[7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B455497.png)

![N-butyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B455500.png)
![(2E)-13-acetyl-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1-one](/img/structure/B455502.png)
![3-[(4-bromophenoxy)methyl]-N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-4-methoxybenzamide](/img/structure/B455503.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-3-[(4-bromophenoxy)methyl]-4-methoxybenzamide](/img/structure/B455505.png)
![5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455507.png)
![2-(3-(4-fluorophenyl)-1-{[5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-4,5-dihydro-1H-pyrazol-5-yl)phenol](/img/structure/B455509.png)
![(2E)-2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455510.png)
![2-(3-furylmethylene)-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455511.png)

![Ethyl 2-({3-[(2-chlorophenoxy)methyl]benzoyl}amino)-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B455514.png)